2-Hydroxy-3-methoxy-5-vinylbenzoic acid CAS 1370712-42-7
2-Hydroxy-3-methoxy-5-vinylbenzoic acid CAS 1370712-42-7
In-Depth Technical Guide: 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid (CAS 1370712-42-7) in Advanced Polymer Synthesis and Bioconjugation
Executive Summary
In the landscape of advanced macromolecular engineering and bioconjugation, highly functionalized styrenic building blocks are critical for developing stimuli-responsive materials and targeted therapeutics. 2-Hydroxy-3-methoxy-5-vinylbenzoic acid (CAS 1370712-42-7) is a multi-orthogonal monomer structurally analogous to lignin-derived biobased molecules like 4-vinyl guaiacol[1]. Featuring a polymerizable vinyl group, a reactive carboxylic acid, a tunable phenolic hydroxyl, and a sterically influential methoxy group, this molecule offers an exceptional platform for synthesizing complex, functionalized architectures.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this monomer, elucidate the causality behind its handling and polymerization, and provide self-validating experimental protocols for its use in Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization and downstream bioconjugation.
Structural Profiling and Physicochemical Properties
Understanding the baseline physicochemical parameters of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid is the first step in designing reproducible experimental workflows. Due to the high reactivity of the styrenic double bond, commercial supplies are heavily stabilized to prevent auto-polymerization during storage[2].
| Property | Specification / Value |
| Chemical Name | 2-Hydroxy-3-methoxy-5-vinylbenzoic acid |
| CAS Number | 1370712-42-7 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Core Motif | Substituted p-vinylphenol / Styrenic derivative |
| Commercial Stabilizer | 95% mix with tert-butylcatechol (TBC)[2] |
| Key pKa Values (Approx.) | Carboxylic Acid: ~3.5 |
Mechanistic Insights: The Orthogonal Reactivity of a Multi-Faceted Monomer
The true value of this monomer lies in its orthogonal reactivity. However, this multi-functionality introduces specific mechanistic challenges that must be managed through precise chemical logic.
The Para-Vinylphenol Motif and Radical Delocalization
The C5 vinyl group is positioned para to the C2 phenolic hydroxyl group. In free-radical polymerization, unprotected phenols can act as weak inhibitors or chain transfer agents. If a radical forms on the phenolic oxygen, it is highly resonance-stabilized by the para-vinyl group, leading to retardation of the polymerization kinetics[1]. This is precisely why commercial batches are stabilized with TBC, an aggressive radical scavenger[2]. For controlled polymerizations (like RAFT), the TBC must be strictly removed, and the phenolic OH often requires transient protection (e.g., via silylation) to achieve high molecular weights and low dispersity (Đ)[1].
Carboxylic Acid and Phenolic Hydroxyl Orthogonality
The C1 carboxylic acid provides a direct handle for post-polymerization modification. Unlike ATRP, where acidic protons can coordinate with and poison the copper catalyst, RAFT polymerization is entirely metal-free and highly tolerant of free carboxylic acids[3]. Once polymerized, these pendant carboxyl groups can be utilized for EDC/NHS amidation, while the phenolic hydroxyl groups can be leveraged for their intrinsic antioxidant (radical-scavenging) properties or pH-responsive swelling behavior in hydrogels[4].
Caption: Orthogonal reactivity pathways of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality and an analytical checkpoint.
Protocol A: Controlled RAFT Polymerization
We utilize RAFT over other Reversible Deactivation Radical Polymerizations (RDRP) because it is highly compatible with "More Activated Monomers" (MAMs) like styrenics and does not require the protection of the carboxylic acid[5].
Step 1: Monomer Purification (TBC Removal)
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Action: Dissolve the monomer in a minimal amount of THF and pass it through a short column of basic alumina.
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Causality: TBC will aggressively scavenge propagating radicals, causing unpredictable induction periods or complete polymerization failure[2]. Basic alumina selectively binds the highly acidic catechol stabilizer while allowing the monomer to elute.
Step 2: Phenol Protection (Recommended for High MW)
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Action: React the purified monomer with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.
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Causality: Masking the phenol prevents chain transfer to the oxygen, eliminating the weak inhibition effect inherent to para-vinylphenols[1].
Step 3: RAFT Polymerization
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Action: Combine the protected monomer, a trithiocarbonate Chain Transfer Agent (CTA) such as CPDB, and AIBN (Initiator) in a Schlenk tube at a molar ratio of [M]:[CTA]:[I] = 100:1:0.1. Subject the mixture to three freeze-pump-thaw cycles. Heat to 70°C for 12 hours.
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Causality: Freeze-pump-thaw degassing is mandatory. Ambient oxygen will form stable peroxyl radicals with the styrenic propagating species, terminating the living chain[6].
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Self-Validation: Analyze an aliquot via ¹H NMR. The disappearance of the vinylic protons at δ 5.2–5.7 ppm confirms conversion. Gel Permeation Chromatography (GPC) should reveal a monomodal peak with Đ < 1.2.
Caption: Step-by-step workflow for RAFT polymerization and subsequent bioconjugation.
Protocol B: Post-Polymerization Bioconjugation via EDC/NHS
Once the polymer is isolated (and the phenol optionally deprotected using TBAF), the pendant carboxylic acids can be conjugated to amine-bearing biomolecules (e.g., targeting peptides)[7].
Step 1: Carboxyl Activation
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Action: Dissolve the polymer in 0.1 M MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and NHS relative to the target substitution degree. Stir for 15 minutes.
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Causality: EDC chemistry is highly pH-dependent. A slightly acidic pH (6.0) is required to protonate the O-acylisourea intermediate, stabilizing it long enough for NHS to attack and form the amine-reactive NHS-ester[7].
Step 2: Amine Coupling
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Action: Rapidly adjust the pH to 7.4 using 10X PBS, or add the target primary amine dissolved in a basic buffer. Stir at room temperature for 2 hours.
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Causality: While activation requires acidic conditions, the coupling step requires a basic environment. The primary amine must be deprotonated (free base form) to act as a potent nucleophile against the NHS-ester[7].
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Self-Validation: Perform FTIR spectroscopy on the purified, lyophilized conjugate. A successful reaction is validated by the shift from the carboxylic acid C=O stretch (~1700 cm⁻¹) to the distinct Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively.
Applications in Advanced Therapeutics and Biomaterials
The unique architecture of poly(2-hydroxy-3-methoxy-5-vinylbenzoic acid) opens several advanced application avenues:
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Smart Drug Delivery Vehicles: The dual presence of a carboxylic acid and a phenol creates a polymer with a broad, multi-stage buffering capacity. This enables the design of nanoparticles that swell or disassemble in response to the specific pH gradients found in tumor microenvironments or endosomes.
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MOF Modulation: Polymeric versions of vinylbenzoic acids act as highly efficient, sub-stoichiometric modulators for the synthesis of Metal-Organic Frameworks (e.g., UiO-66). The dense array of carboxylates on the polymer chain controls the nucleation and crystal growth of the MOF nanoparticles far more effectively than small-molecule modulators like acetic acid[3].
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Antioxidant Macromolecules: The 2-hydroxy-3-methoxy motif is a potent radical scavenger. When incorporated into biomaterials or hydrogels, it can actively quench Reactive Oxygen Species (ROS), reducing inflammation in tissue engineering applications[4].
References
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[7] Hermanson, G. T. (2013). Bioconjugate Techniques, Third Edition. Academic Press / Elsevier. Available at: [Link]
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[6] Nanoengineering with RAFT polymers: from nanocomposite design to applications. Royal Society of Chemistry. Available at: [Link]
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[3] Polyacids as Modulators for the Synthesis of UiO-66. Australian Journal of Chemistry. Available at: [Link]
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[1] 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. National Institutes of Health (PMC). Available at: [Link]
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[4] 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]
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[5] Moad, G., Rizzardo, E., & Thang, S. H. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS:1370712-42-7, 2-Hydroxy-3-methoxy-5-vinylbenzoic acid-毕得医药 [bidepharm.com]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bioconjugate Techniques - Greg T. Hermanson - Google ブックス [books.google.co.jp]
